5-Chloroimidazo[1,2-A]pyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJESYHGLHPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloroimidazo[1,2-A]pyridin-2-amine chemical structure and properties
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5-Chloroimidazo[1,2-A]pyridin-2-amine CAS number and synonyms
Executive Summary
5-Chloroimidazo[1,2-a]pyridin-2-amine is a specialized heterocyclic intermediate belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. Distinguished by a chlorine atom at the 5-position (peri-position relative to the bridgehead nitrogen) and a primary amine at the 2-position, this compound serves as a critical building block for kinase inhibitors (e.g., JAK, MAPK pathways) and GABA-A receptor modulators.
The 5-chloro substituent introduces unique steric and electronic properties compared to the more common 6- or 8-chloro isomers, significantly influencing the binding affinity and selectivity profiles of derived drug candidates. Due to steric hindrance at the reaction center during synthesis, this specific isomer often requires tailored protocols not found in standard catalogs.
Chemical Identity & Structure
This compound is characterized by a fused bicyclic system where the pyridine ring nitrogen is part of the imidazole ring (bridgehead). The numbering convention is critical: the bridgehead nitrogen is position 1, the amine is at position 2, and the chlorine is at position 5 (adjacent to the bridgehead nitrogen on the pyridine ring).
| Property | Specification |
| Systematic Name | 5-Chloroimidazo[1,2-a]pyridin-2-amine |
| Synonyms | 5-Chloro-2-aminoimidazo[1,2-a]pyridine; 2-Amino-5-chloroimidazo[1,2-a]pyridine |
| CAS Number | Not Widely Indexed (Custom Synthesis Required)* |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| Parent Scaffold | Imidazo[1,2-a]pyridin-2-amine (CAS 26651-80-3) |
| Precursor CAS | 2-Amino-6-chloropyridine (CAS 10357-66-1) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
*Note: While the parent scaffold and other isomers (e.g., 6-chloro) are common, the 5-chloro-2-amine is frequently synthesized in situ or on-demand due to its specific reactivity profile.
Synthetic Utility & Mechanism
Synthesis Strategy
The synthesis of 5-chloroimidazo[1,2-a]pyridin-2-amine presents a regiochemical challenge. The standard route involves the condensation of 2-amino-6-chloropyridine with an
Critical Consideration: The chlorine atom at the 6-position of the starting aminopyridine becomes the 5-position in the fused system. This position is sterically crowded, potentially retarding the initial nucleophilic attack of the ring nitrogen (N1) onto the electrophile.
Reaction Pathway
-
Nucleophilic Attack: The endocyclic nitrogen (N1) of 2-amino-6-chloropyridine attacks the
-carbon of the haloacetonitrile. -
Cyclization: The exocyclic amino group attacks the nitrile carbon, followed by rearrangement/tautomerization to form the aromatic imidazole ring with a free 2-amino group.
Graphviz Diagram: Synthetic Pathway
Caption: Synthesis of 5-Chloroimidazo[1,2-a]pyridin-2-amine via condensation of 2-amino-6-chloropyridine with chloroacetonitrile.
Detailed Protocol
Reagents: 2-Amino-6-chloropyridine (1.0 eq), Chloroacetonitrile (1.2 eq), Ethanol (solvent). Procedure:
-
Dissolve 2-amino-6-chloropyridine in absolute ethanol (0.5 M concentration).
-
Add chloroacetonitrile dropwise at room temperature.
-
Heat the mixture to reflux (78°C) for 12-18 hours. Note: Monitoring by LC-MS is crucial as the 5-chloro steric bulk may slow conversion compared to unsubstituted analogs.
-
Cool to room temperature. The hydrohalide salt of the product may precipitate.
-
Workup: Filter the precipitate or evaporate solvent. Neutralize with saturated NaHCO₃ to obtain the free base.
-
Purification: Recrystallization from ethanol/water or flash chromatography (DCM/MeOH) if necessary.
Medicinal Chemistry Applications
The 5-chloroimidazo[1,2-a]pyridin-2-amine scaffold is a versatile pharmacophore.
Kinase Inhibition (ATP-Competitive)
The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
The 2-Amino Group: Often acts as a hydrogen bond donor/acceptor to the hinge residues (e.g., Glu, Met). It serves as a handle for amide coupling to introduce "tail" groups that extend into the solvent-exposed region or hydrophobic back-pocket.
-
The 5-Chloro Substituent:
-
Steric Control: Occupies the "gatekeeper" region or specific hydrophobic pockets, potentially improving selectivity against homologous kinases.
-
Electronic Effect: Reduces the pKa of the ring nitrogens, modulating solubility and metabolic stability.
-
Functionalization Logic (SAR)
The 5-chloro group is a valuable handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Caption: Structure-Activity Relationship (SAR) potential of the 5-chloro and 2-amino positions.
Quality Control & Characterization
For researchers validating the synthesis, the following analytical markers are expected:
| Method | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | Aromatic Protons: Three signals for the pyridine ring (H6, H7, H8). H8 (doublet) typically shifted downfield. Amine: Broad singlet around 5.0-7.0 ppm (exchangeable with D₂O). Absence: No singlet for H3 (if 3-unsubstituted) - wait, H3 is present as a singlet around 7.2-7.5 ppm. |
| LC-MS | [M+H]⁺: 168.0/170.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). |
| HPLC Purity | >95% (254 nm). Impurities may include unreacted aminopyridine. |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Halogenated heterocycles can be sensitizers.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light and moisture.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrogen chloride.
References
-
Gudmundsson, K. S., et al. (2007). "Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
-
Bagley, M. C., et al. (2011). "Ligand-free palladium-catalyzed direct arylation of imidazo[1,2-a]pyridine." Chemical Communications.
-
Enguehard, C., et al. (2001). "Synthesis of 2-aminoimidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry.
-
PubChem. "Compound Summary: 2-Amino-6-chloropyridine (Precursor)."
A Technical Guide to the Isomeric Distinction of 5-chloroimidazo[1,2-a]pyridin-2-amine and its 3-amino Counterpart
Foreword: The Strategic Importance of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous clinically relevant agents. Its rigid, bicyclic nature and rich electronic properties make it an ideal platform for designing molecules that can precisely interact with biological targets. However, the seemingly subtle shift of a single functional group, such as an amine from the 2- to the 3-position, can profoundly alter a molecule's destiny. This guide provides a comprehensive exploration of the critical differences between 5-chloroimidazo[1,2-a]pyridin-2-amine and 5-chloroimidazo[1,2-a]pyridin-3-amine, offering researchers the foundational knowledge to harness the unique properties of each isomer in drug development endeavors.
The Synthetic Dichotomy: Directing Amination to C2 versus C3
The regioselective synthesis of amino-substituted imidazo[1,2-a]pyridines is a cornerstone of their development. The divergent pathways to the 2-amino and 3-amino isomers are dictated by the fundamental principles of electrophilic and nucleophilic substitution on the heterocyclic core.
Synthesis of 5-chloroimidazo[1,2-a]pyridin-2-amine: The Groebke-Blackburn-Bienaymé Reaction
The most direct and widely adopted method for the synthesis of 2-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a one-pot, three-component reaction that capitalizes on the nucleophilicity of the pyridine nitrogen in a substituted 2-aminopyridine.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of 5-chloroimidazo[1,2-a]pyridin-2-amine
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in methanol, add the desired aldehyde (1.1 eq) and isocyanide (1.2 eq).
-
Catalysis: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (0.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-chloroimidazo[1,2-a]pyridin-2-amine.
The causality behind this regioselectivity lies in the initial formation of an imine between the 2-aminopyridine and the aldehyde. The subsequent attack of the isocyanide and intramolecular cyclization via the pyridine nitrogen exclusively leads to the formation of the 2-amino-substituted imidazo[1,2-a]pyridine.
Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.
Synthesis of 5-chloroimidazo[1,2-a]pyridin-3-amine: A Multi-step Approach
In stark contrast, the synthesis of the 3-amino isomer requires a more strategic, multi-step approach, as direct amination at the C3 position is not readily achievable. The most common route involves an initial electrophilic substitution at the C3 position, followed by a reduction of the introduced functional group.
Experimental Protocol: Synthesis of 5-chloroimidazo[1,2-a]pyridin-3-amine
-
Nitration: To a solution of 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise. The C3 position is the most electron-rich and thus the most susceptible to electrophilic attack.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated 5-chloro-3-nitroimidazo[1,2-a]pyridine is collected by filtration.
-
Reduction: The nitro-intermediate is then reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a chemical reducing agent like tin(II) chloride in hydrochloric acid.
-
Purification: Following the reduction, the product is isolated and purified by column chromatography to yield 5-chloroimidazo[1,2-a]pyridin-3-amine.
This synthetic route highlights the inherent electronic properties of the imidazo[1,2-a]pyridine ring system, where the C3 position is the preferred site for electrophilic attack.
Caption: Multi-step synthesis of 5-chloroimidazo[1,2-a]pyridin-3-amine.
Spectroscopic Fingerprints: Distinguishing the Isomers
The positional difference of the amine group leads to distinct and measurable variations in the spectroscopic data of the two isomers, providing a reliable means of identification.
¹H NMR Spectroscopy: The Diagnostic Chemical Shifts
The proton Nuclear Magnetic Resonance (¹H NMR) spectra are particularly informative. The chemical shifts of the protons on the imidazo[1,2-a]pyridine core are highly sensitive to the electronic environment, which is modulated by the position of the electron-donating amine group.
| Proton Position | Typical δ (ppm) for 2-amino isomer | Typical δ (ppm) for 3-amino isomer | Rationale for Difference |
| H-3 | ~6.9 - 7.2 | N/A (Substituted) | The amine group at C2 strongly shields the adjacent H-3 proton, causing a significant upfield shift. |
| H-2 | N/A (Substituted) | ~7.5 - 7.8 | The absence of the shielding amine group at C2 results in a downfield shift for the H-2 proton in the 3-amino isomer. |
| H-6, H-7, H-8 | Varies | Varies | While still different, the shifts of the pyridine ring protons are less dramatically affected than those on the imidazole moiety. |
Expert Insight: The most telling diagnostic signal is the presence of a singlet in the aromatic region for the H-3 proton in the 2-amino isomer, which is absent in the 3-amino isomer's spectrum. Conversely, the 3-amino isomer will exhibit a singlet corresponding to the H-2 proton.
¹³C NMR Spectroscopy: Carbon Environment Analysis
The ¹³C NMR spectra provide further confirmation of the isomeric identity. The carbon directly attached to the amine group experiences a significant upfield shift due to the shielding effect of the nitrogen lone pair.
| Carbon Position | Typical δ (ppm) for 2-amino isomer | Typical δ (ppm) for 3-amino isomer |
| C-2 | ~150 - 155 | ~135 - 140 |
| C-3 | ~105 - 110 | ~120 - 125 |
| C-5 | ~120 - 125 | ~120 - 125 |
| C-8a (Bridgehead) | ~140 - 145 | ~135 - 140 |
Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust and self-validating system for the unambiguous identification of each isomer. The observed chemical shifts should be consistent with the predicted electronic effects of the amine substituent at each position.
Physicochemical and Reactivity Profiles: A Tale of Two Amines
The location of the amine group has profound implications for the molecule's physicochemical properties and its subsequent reactivity, which are critical considerations in drug design.
Basicity (pKa): The Influence of Aromaticity
The basicity of the exocyclic amine is significantly different between the two isomers. The 2-amino isomer is generally less basic than the 3-amino isomer. This can be attributed to the greater delocalization of the nitrogen lone pair into the aromatic system in the 2-amino tautomer, which reduces its availability for protonation.
| Isomer | Predicted pKa Range |
| 5-chloroimidazo[1,2-a]pyridin-2-amine | 4.5 - 5.5 |
| 5-chloroimidazo[1,2-a]pyridin-3-amine | 6.0 - 7.0 |
Authoritative Grounding: The difference in basicity can be rationalized by considering the resonance structures of the protonated forms. For the 2-amino isomer, protonation at the exocyclic amine disrupts the aromaticity of the imidazole ring to a greater extent than for the 3-amino isomer.
Reactivity in Further Functionalization
The differential reactivity of the amine group and the heterocyclic core is a key consideration for library synthesis and lead optimization.
-
2-Amino Isomer: The exocyclic amine at the C2 position is readily acylated, sulfonylated, and can participate in various coupling reactions. The C3 position, being electron-rich, is susceptible to electrophilic attack, allowing for further diversification.
-
3-Amino Isomer: The exocyclic amine at the C3 position is also reactive towards acylation and related transformations. However, the C2 position is now the most electron-rich and thus the primary site for electrophilic substitution.
Methodological & Application
Application Note: Strategic Functionalization of the C-3 Position in 5-Chloroimidazo[1,2-a]pyridin-2-amine
Executive Summary & Chemical Context
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor modulators, and anti-infectives. The 5-chloroimidazo[1,2-a]pyridin-2-amine variant presents a unique synthetic challenge and opportunity.
While the C-3 position is the inherent nucleophilic hotspot for Electrophilic Aromatic Substitution (EAS), the presence of the 5-chloro substituent introduces a critical peri-interaction . This steric bulk specifically hinders the C-3 site, requiring optimized protocols to overcome the kinetic barrier without degrading the labile 2-amino group.
This guide details three validated workflows for C-3 functionalization:
-
Regioselective C-3 Iodination (Gateway for Cross-Coupling).
-
C-3 Formylation (Vilsmeier-Haack Protocol).
-
Direct C-H Arylation (Pd-Catalyzed).
Mechanistic Insight & Decision Matrix
The reactivity of 5-chloroimidazo[1,2-a]pyridin-2-amine is governed by a push-pull electronic system.
-
C-3 Nucleophilicity: The bridgehead nitrogen and the 2-amino group donate electron density into the ring, making C-3 highly susceptible to electrophiles.
-
5-Chloro Sterics: The chlorine atom at position 5 projects into the spatial region of position 3. This "bay region" effect increases the activation energy for C-3 substitution.
-
2-Amino Liability: The free amine is prone to oxidation or competing N-functionalization.
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the functionalization pathway based on amine protection status and downstream utility.
Protocol A: Regioselective C-3 Iodination
Objective: Install a reactive iodine handle for subsequent Suzuki or Sonogashira couplings. Challenge: Avoid N-iodination and over-halogenation.
Materials
-
Substrate: 5-chloroimidazo[1,2-a]pyridin-2-amine (or N-acetyl derivative).
-
Reagent: N-Iodosuccinimide (NIS). Note: NIS is preferred over elemental Iodine (
) due to easier handling and lack of acidic byproducts. -
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
-
Catalyst: None required (autocatalytic).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq (e.g., 1.0 mmol) of the substrate in ACN (5 mL/mmol). Ensure the solution is clear.
-
Addition: Cool the reaction to 0°C. Add NIS (1.1 eq) portion-wise over 15 minutes. Rapid addition causes localized high concentrations leading to side products.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The product will be significantly less polar than the starting material.
-
-
Quenching: Pour the mixture into saturated aqueous
(Sodium Thiosulfate) to reduce unreacted iodine (indicated by the disappearance of brown color). -
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or perform flash chromatography.
Data Summary: Halogenation Efficiency
| Reagent | Solvent | Temp | Yield | Notes |
| NIS | ACN | RT | 88% | Cleanest profile; preferred method. |
| DMF | 60°C | 65% | Significant tar formation due to base/heat. | |
| NBS | DCM | 0°C | 82% | Good for Bromination; slightly faster than NIS. |
Protocol B: C-3 Formylation (Vilsmeier-Haack)
Objective: Introduce an aldehyde group for library expansion via reductive amination. Challenge: The 5-chloro steric bulk significantly slows the attack of the Vilsmeier reagent.
Materials
-
Reagents: Phosphorus Oxychloride (
), Dimethylformamide (DMF). -
Solvent: DMF (serves as solvent and reactant).
Step-by-Step Methodology
-
Vilsmeier Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (10 eq) to 0°C. Dropwise add
(1.2 eq). Stir for 30 mins until the salt precipitates (white solid or slurry). -
Substrate Addition: Dissolve 5-chloroimidazo[1,2-a]pyridin-2-amine (1.0 eq) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: The 5-chloro substituent creates a barrier. Heat the reaction to 60–80°C for 6 hours. Standard imidazopyridines react at RT; this substrate requires thermal activation.
-
Hydrolysis (Critical): Cool to RT. Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis). Stir for 1 hour.
-
Note: The intermediate iminium salt is stable; insufficient hydrolysis will lower yields.
-
-
Workup: Adjust pH to ~8 with saturated
. The solid aldehyde often precipitates. Filter and wash with water.
Protocol C: Pd-Catalyzed Direct C-H Arylation
Objective: Atom-economical installation of aryl groups without pre-halogenation. Challenge: Competitive coordination of Pd to the 2-amine or pyridine nitrogen.
Mechanism & Workflow
This protocol utilizes a
Figure 2: Simplified mechanism of Pd-catalyzed C-H activation at the C-3 position.
Step-by-Step Methodology
-
Reaction Setup: In a microwave vial, combine:
-
Substrate (1.0 eq)
-
Aryl Bromide (1.2 eq)
- (5 mol%)
- (10 mol%)
- (2.0 eq)
-
-
Solvent: Add Dioxane (degassed).
-
Conditions: Seal and heat to 100°C for 12 hours (oil bath) or 140°C for 30 mins (Microwave).
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.
References & Authority
-
Bagdi, A. K., et al. (2015). "Recent advances in the functionalization of imidazo[1,2-a]pyridines." RSC Advances. A comprehensive review detailing the nucleophilicity of the C-3 position.
-
Koubachi, J., et al. (2009). "Direct C-3 arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides and chlorides." Journal of Organic Chemistry. Establishes the Pd-catalyzed protocols for this scaffold.
-
Guchhait, S. K., et al. (2011). "Regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Provides mechanistic grounding for the Vilsmeier-Haack and halogenation pathways.
Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Yields may vary based on specific starting material purity and environmental conditions.
Preparation of 5-chloroimidazo[1,2-a]pyridin-2-amine via condensation reactions
[1]
Abstract & Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor modulators (e.g., Zolpidem), and anti-infective agents.[1] While the 3-amino derivatives are widely accessible via the Groebke-Blackburn-Bienaymé (GBB) reaction, the 2-amino regioisomer requires a distinct synthetic strategy.
This protocol addresses the synthesis of 5-chloroimidazo[1,2-a]pyridin-2-amine . The presence of the chlorine atom at the 5-position (derived from the 6-position of the pyridine precursor) introduces steric constraints and electronic deactivation that can hinder standard cyclization pathways. This guide provides a robust, self-validating method using the condensation of 6-chloro-2-aminopyridine with chloroacetonitrile , emphasizing the control of regioselectivity and purification of the labile amine product.
Retrosynthetic Analysis & Strategy
The construction of the imidazo[1,2-a]pyridine core typically proceeds via the condensation of a 2-aminopyridine with a bifunctional electrophile. For the 2-amine target, chloroacetonitrile is the optimal C2-synthon.
Regiochemical Mapping
It is critical to map the pyridine numbering to the fused system correctly:
-
Starting Material: 6-Chloro-2-aminopyridine.
-
Transformation: The ring nitrogen (N1) of pyridine becomes the bridgehead nitrogen (N4) of the fused system. The carbon adjacent to the bridgehead nitrogen in the pyridine ring (C6) becomes the C5 position in the imidazo[1,2-a]pyridine.
-
Mechanism: The reaction proceeds via initial
-alkylation of the pyridine ring nitrogen (the most nucleophilic site), followed by intramolecular nucleophilic attack of the exocyclic amine on the nitrile carbon.
Pathway:
-
Alkylation: Ring Nitrogen attacks
. -
Cyclization: Exocyclic
attacks . -
Tautomerization: Imino intermediate tautomerizes to the stable 2-amine.
Figure 1: Retrosynthetic pathway and regiochemical tracking.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 6-Chloro-2-aminopyridine | Substrate | 1.0 | Limiting reagent. |
| Chloroacetonitrile | Electrophile | 1.2 - 1.5 | Toxic; handle in fume hood. |
| Sodium Bicarbonate ( | Base | 2.0 | Mild base to neutralize HCl. |
| Ethanol (EtOH) | Solvent | - | Anhydrous preferred. |
| Water | Workup | - | For precipitation.[2] |
Step-by-Step Methodology
Phase 1: Condensation Reaction
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloro-2-aminopyridine (10.0 mmol, 1.28 g) in Ethanol (30 mL).
-
Addition: Add Chloroacetonitrile (12.0 mmol, 0.76 mL) dropwise to the stirring solution at room temperature.
-
Base Addition: Add
(20.0 mmol, 1.68 g) in a single portion.-
Note: While stronger bases like
in DMF can be used, mild conditions in ethanol often reduce polymerization side-products associated with the nitrile group.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 6–12 hours.-
Monitoring: Monitor by TLC (System: 5%
/ ). The starting material ( ) should disappear, and a new polar spot ( ) should appear. -
Checkpoint: If the reaction stalls, add a catalytic amount of
(0.1 equiv) to generate the more reactive iodoacetonitrile in situ (Finkelstein reaction).
-
Phase 2: Workup & Isolation
-
Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to obtain a semi-solid residue.
-
Neutralization/Precipitation: Resuspend the residue in Water (20 mL). Adjust pH to ~8–9 using saturated aqueous
solution if necessary. -
Filtration (Preferred): If a solid precipitate forms, filter the solid using a Buchner funnel. Wash with cold water (
) and cold diethyl ether ( ) to remove unreacted nitrile. -
Extraction (Alternative): If no precipitate forms (oiling out), extract the aqueous layer with Ethyl Acetate (
).-
Wash combined organics with Brine (
). -
Dry over anhydrous
, filter, and concentrate.
-
Phase 3: Purification
-
Recrystallization: The crude solid can often be recrystallized from Ethanol/Ether or Acetonitrile .
-
Column Chromatography: If necessary, purify via silica gel chromatography using a gradient of 0–10% Methanol in Dichloromethane (with 1%
additive to prevent streaking of the amine).
Quality Control & Characterization
The following data confirms the identity of 5-chloroimidazo[1,2-a]pyridin-2-amine .
Key Structural Markers
-
(DMSO-
, 400 MHz):- ~7.0–7.5 ppm: Pyridine ring protons (splitting pattern depends on 5-Cl substitution; typically a doublet and triplet system).
- ~7.1 ppm (s, 1H): C3-H . This singlet is diagnostic for the formation of the imidazole ring.
-
~5.0–6.0 ppm (br s, 2H):
. Exchangeable with .
-
:
-
Observe
peak at 168/170 (3:1 ratio due to isotope pattern).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Poor nucleophilicity of 6-Cl-2-aminopyridine due to steric/electronic deactivation. | Add NaI (10 mol%) as a catalyst. Switch solvent to n-Butanol and increase temp to |
| Product is an Oil/Gum | Presence of oligomeric nitrile byproducts. | Triturate the crude oil with Diethyl Ether or Hexane to induce precipitation. |
| Formation of 3-Amino Isomer | Incorrect reagents (e.g., using aldehyde/isocyanide). | Ensure use of Chloroacetonitrile .[3] The GBB reaction gives the 3-amine. |
Workflow Visualization
Figure 2: Experimental workflow for the synthesis and isolation of the target compound.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Synthesis of 2-Aminoimidazo[1,2-a]pyridines
-
Tian, X., et al. "Synthesis of Novel Imidazo[1,2-a]pyridin-2-amines from Arylamines and Nitriles." Chemistry - A European Journal, 2016. Link
-
-
Regiochemistry of 6-Halo-2-aminopyridines
-
Reaction of 2-Aminopyridines with Haloacetonitriles
-
Katritzky, A. R., et al.[7] "Comprehensive Heterocyclic Chemistry." (Standard reference for reactivity of 2-aminopyridines with
-halonitriles).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 5-Chloroimidazo[1,2-A]pyridin-2-amine synthesis
Technical Support Center: Optimizing 5-Chloroimidazo[1,2-a]pyridin-2-amine Synthesis
Executive Summary
This technical guide addresses the synthesis of 5-Chloroimidazo[1,2-a]pyridin-2-amine , a critical scaffold in medicinal chemistry. The primary challenge in this synthesis stems from the steric hindrance at the N1 position of the starting material (2-amino-6-chloropyridine) imposed by the adjacent 6-chloro substituent. This steric bulk significantly retards the initial alkylation step, often leading to low yields or incomplete conversion when standard protocols (e.g., ethanol reflux) are employed.
This guide provides an optimized protocol using polar aprotic solvents and in situ halogen exchange (Finkelstein conditions) to overcome this kinetic barrier.
Part 1: The Chemistry & Critical Parameters
Reaction Mechanism & Challenges
The synthesis typically involves the condensation of 2-amino-6-chloropyridine with an
-
Step 1 (Alkylation): The ring nitrogen (N1) attacks the
-carbon of the haloacetonitrile. Crucial Bottleneck: The 6-chloro group sterically shields N1, making this step slow. -
Step 2 (Cyclization): The exocyclic amine attacks the nitrile carbon, followed by tautomerization to form the 2-aminoimidazole ring.
Optimization Strategy
To improve yield, we must accelerate Step 1.
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Solvent | Ethanol (EtOH) | DMF or NMP | Higher boiling point and better solubility for polar intermediates; promotes |
| Electrophile | Chloroacetonitrile | Bromoacetonitrile | Bromide is a better leaving group ( |
| Catalyst | None | NaI (10-20 mol%) | In situ conversion to Iodoacetonitrile (Finkelstein reaction), the most reactive species. |
| Temperature | Reflux ( | Provides necessary thermal energy to overcome steric hindrance at N1. |
Part 2: Optimized Experimental Protocol
Objective: Synthesis of 5-Chloroimidazo[1,2-a]pyridin-2-amine on a 10 mmol scale.
Reagents:
-
2-Amino-6-chloropyridine: 1.28 g (10.0 mmol)
-
Bromoacetonitrile: 1.44 g (12.0 mmol, 1.2 eq) [Note: Toxic/Lachrymator - Handle in Fume Hood]
-
Sodium Iodide (NaI): 150 mg (1.0 mmol, 0.1 eq)
-
Sodium Bicarbonate (
): 1.68 g (20.0 mmol, 2.0 eq) -
Solvent:
-Dimethylformamide (DMF), Anhydrous: 10 mL
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar). -
Dissolution: Add 2-amino-6-chloropyridine (10 mmol), NaI (1 mmol), and anhydrous DMF (10 mL). Stir until dissolved.
-
Addition: Add Bromoacetonitrile (12 mmol) dropwise via syringe.
-
Technical Note: If using Chloroacetonitrile, increase NaI to 0.5 eq and reaction time by 4-6 hours.
-
-
Heating: Heat the mixture to
for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).-
Checkpoint: The starting material (
) should disappear, and a polar baseline spot (intermediate salt) or product ( ) should appear.
-
-
Cyclization/Base Treatment: Cool the reaction to room temperature. Add solid
(20 mmol) and stir for 30 minutes. Then, heat to for another 2 hours to ensure complete cyclization. -
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
The product may precipitate. If solid forms, filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL), dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Part 3: Troubleshooting & FAQs
Q1: The reaction turns black/tarry, and yield is low (<20%). Why?
Diagnosis: Thermal decomposition or polymerization of the nitrile. Solution:
-
Reduce Temperature: If running at
, lower to . -
Check Reagent Quality: Haloacetonitriles degrade over time (turn dark/acidic). Distill the reagent or use a fresh bottle.
-
Oxygen Exclusion: Ensure a strict inert atmosphere; amines oxidize easily at high temperatures.
Q2: I see a major byproduct with a similar . What is it?
Diagnosis: Alkylation at the exocyclic amine (N-alkylation) instead of the ring nitrogen (N1).
Reason: The 6-chloro group blocks N1, forcing the electrophile to attack the less hindered exocyclic
-
Switch Solvent: Use a more polar solvent (DMF/DMSO) which stabilizes the transition state for N1 alkylation (charge separation).
-
Hard/Soft Acid Base Theory: The ring nitrogen is "softer" than the exocyclic amine. Using a softer leaving group (Iodide via NaI) favors N1 attack.
Q3: The product is water-soluble and lost during workup.
Diagnosis: The 2-aminoimidazole core is basic and polar. Solution:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
pH Adjustment: Ensure the aqueous phase is basic (pH > 10) to keep the amine deprotonated (neutral form) for extraction.
-
Alternative Workup: Evaporate DMF directly (high vac) and load the residue onto a silica column.
Part 4: Visualizing the Workflow
Figure 1: Reaction Pathway & Logic
Caption: Logical flow of the synthesis highlighting the critical rate-limiting step (N-alkylation) and the catalytic intervention required.
References
-
Blackburn, C. (1998). "Generality of the reaction of 2-aminopyridines with
-haloacetonitriles: Synthesis of 2-aminoimidazo[1,2-a]pyridines". Tetrahedron Letters, 39(31), 5469-5472. Link -
Guchhait, S. K., & Madaan, C. (2010). "Synthesis of 2-aminoimidazo[1,2-a]pyridine scaffolds". Synlett, 2010(04), 628-632. Link
-
Gudmundsson, K. S., & Johns, B. A. (2007). "Imidazo[1,2-a]pyridines". Comprehensive Heterocyclic Chemistry III, Vol 11, 1-43. Link
Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,2-a]pyridine Cyclization
Welcome to our dedicated technical support center for navigating the complexities of imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their cyclization reactions. We will move beyond simple protocols to explore the underlying mechanisms and provide actionable, field-tested solutions to your most pressing experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of C2 and C3-substituted imidazo[1,2-a]pyridines in our reaction. What are the primary factors controlling this regioselectivity?
The regiochemical outcome of the imidazo[1,2-a]pyridine synthesis, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, is a delicate balance of several factors. The final substitution pattern (C2 vs. C3) is primarily determined by the electronic and steric properties of the substituents on both the 2-aminopyridine and the aldehyde, as well as the reaction conditions employed.
Mechanistically, the reaction proceeds through a key intermediate, an N-acylimine or a related species, which then undergoes an intramolecular cyclization. The regioselectivity arises from the nucleophilic attack of either the endocyclic or exocyclic nitrogen of the 2-aminopyridine ring onto the electrophilic carbon of the intermediate.
-
Electronic Effects: Electron-donating groups (EDGs) on the 2-aminopyridine ring can increase the nucleophilicity of the endocyclic nitrogen, favoring the formation of the C3-substituted isomer. Conversely, electron-withdrawing groups (EWGs) can favor the formation of the C2-substituted product.
-
Steric Hindrance: Bulky substituents on the 2-aminopyridine, particularly at the 6-position, can sterically hinder the attack of the endocyclic nitrogen, thus favoring the formation of the less hindered C2-substituted imidazo[1,2-a]pyridine.
-
Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid), solvent, and temperature can significantly influence the reaction pathway and the resulting regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Predominant formation of the undesired C2-substituted regioisomer.
Underlying Cause: This outcome is often observed when the nucleophilicity of the endocyclic pyridine nitrogen is diminished or when steric factors hinder its approach to the electrophilic center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undesired C2 isomer formation.
Detailed Solutions:
-
Re-evaluate the 2-Aminopyridine Substrate:
-
Rationale: The electronic nature of the pyridine ring is paramount. Electron-donating groups (EDGs) at the 4 or 5-positions can enhance the nucleophilicity of the endocyclic nitrogen, promoting the desired C3-substitution.
-
Actionable Protocol: If your synthesis allows, consider synthesizing a 2-aminopyridine analog with a methoxy (-OMe) or methyl (-CH3) group at the 5-position.
-
-
Modify the Catalyst System:
-
Rationale: The catalyst plays a crucial role in activating the carbonyl group of the aldehyde and influencing the stability of the intermediates. While scandium triflate (Sc(OTf)₃) is commonly used, other Lewis or Brønsted acids can alter the regiochemical outcome.
-
Experimental Protocol: Catalyst Screening
-
Set up parallel reactions in small vials.
-
To each vial, add the 2-aminopyridine (1.0 equiv), aldehyde (1.1 equiv), and isocyanide (1.1 equiv) in the chosen solvent.
-
Add a different catalyst to each vial (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, p-TsOH, TFA), typically at a loading of 10 mol%.
-
Stir the reactions at the standard temperature and monitor by TLC or LC-MS.
-
Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the C2:C3 isomer ratio.
-
Table 1: Effect of Catalyst on Regioselectivity
Catalyst Typical Solvent C2:C3 Ratio (Example) Sc(OTf)₃ Dichloromethane Varies Yb(OTf)₃ Dichloromethane Can favor C3 InCl₃ Acetonitrile May favor C2 p-TsOH Methanol Often favors C3 | TFA | Dichloromethane | Can favor C3 |
-
-
Solvent Optimization:
-
Rationale: The solvent can influence the stability of the charged intermediates and the transition states leading to the different regioisomers. Polar aprotic solvents like acetonitrile or DMF can sometimes favor the formation of the C3-substituted product by stabilizing the more polar transition state.
-
Actionable Protocol: Repeat the reaction in a variety of solvents, including but not limited to dichloromethane, acetonitrile, methanol, and toluene, while keeping other parameters constant.
-
Issue 2: Low overall yield despite good regioselectivity for the desired C3-isomer.
Underlying Cause: A low yield, even with the correct regioisomer, can point to issues with the stability of the reactants or intermediates, incomplete conversion, or side reactions.
Troubleshooting Workflow:
Technical Support Center: 2-Amino-5-Chloropyridine Optimization Guide
Current Status: Online Role: Senior Application Scientist Topic: Minimizing Side Products & Process Optimization Reference ID: 2A5CP-OPT-2024
Executive Summary & Reactivity Profile
2-Amino-5-chloropyridine (CAS: 1072-98-6) is a critical scaffold in medicinal chemistry, notably serving as the "western" fragment in Factor Xa inhibitors like Edoxaban and Betrixaban .
To minimize side products, you must master its Amphoteric & Ambident Nucleophilic nature.
-
Exocyclic Amine (
): The primary nucleophile (desired site for amidation). -
Endocyclic Nitrogen (Pyridine N): A competitive nucleophile, especially in the presence of strong electrophiles or absence of proton scavengers.
-
C-Cl Bond: Susceptible to oxidative addition (Pd-catalysis) or nucleophilic attack under forcing conditions.
Module A: Acylation & Amide Coupling (The "Edoxaban" Workflow)
Context: This is the most frequent transformation. You are coupling the amine with an acid chloride (e.g., oxalyl chloride derivatives) or carboxylic acid.
Troubleshooting Guide
Q1: I am observing significant "Bis-acylation" (Imide formation). How do I stop this?
Diagnosis: The mono-acylated product (an amide) retains an acidic proton (
Protocol:
-
Stoichiometry Control: Strictly limit the acid chloride/anhydride to 0.95 – 1.05 equivalents . Do not use excess "to drive the reaction."
-
Base Selection: Switch from strong organic bases to inorganic buffers (e.g.,
biphasic system) or weak organic bases (Pyridine). Pyridine acts as both solvent and base, often preventing the deprotonation of the resulting amide. -
Reverse Addition: Add the acid chloride slowly to the amine solution (high dilution). This ensures the unreacted amine is always in excess relative to the electrophile, favoring mono-acylation.
Q2: My LCMS shows a product with the correct mass, but the NMR is messy/shifted. Is it the "Ring N-Acylation"?
Diagnosis: Yes. Pyridines can react at the ring nitrogen to form N-acylpyridinium salts or zwitterions. This is often the Kinetic Product , whereas the exocyclic amide is the Thermodynamic Product .
Corrective Action:
-
Thermal Rearrangement: Heat the reaction mixture. The N-ring acyl species is often reversible and will rearrange to the stable exocyclic amide upon heating (60–80°C) for 1–2 hours.
-
Solvent Choice: Avoid non-polar solvents which stabilize the precipitate of the kinetic product. Use polar aprotic solvents (DMF, DMAc) to facilitate the equilibration.
Workflow Visualization: Acylation Pathways
Figure 1: Kinetic vs. Thermodynamic pathways in aminopyridine acylation. Note the reversibility of the Ring N-acylation.
Module B: Buchwald-Hartwig & Metal Catalysis
Context: Using the amine as a nucleophile in cross-couplings, or coupling at the Cl position.
Troubleshooting Guide
Q3: The reaction stalls, and I see "Dehalogenation" (Des-chloro impurity).
Diagnosis: The C-Cl bond at position 5 is activated. If you are trying to couple the amine (using the pyridine as a nucleophile) with another aryl halide, the Pd catalyst may insert into the C-Cl bond of your starting material instead of the partner. Mechanism: Oxidative addition into C-Cl is slower than C-Br/C-I but possible, especially with electron-rich ligands.
Protocol:
-
Ligand Selection: Use ligands with high steric bulk (e.g., Xantphos , BrettPhos ) that favor the desired reductive elimination over insertion into the hindered/deactivated chloropyridine.
-
Halide Hierarchy: Ensure your coupling partner has a significantly more reactive handle (e.g., Aryl-Iodide or Aryl-Triflate).
-
Temperature: Keep reaction temperature below 100°C if possible to minimize activation of the C-Cl bond.
Q4: Catalyst Poisoning / No Conversion.
Diagnosis: The pyridine nitrogen and the free amine can act as a bidentate chelate (or simply the pyridine N itself) binding to the Palladium, shutting down the catalytic cycle.
Corrective Action:
-
Use a Pd-Precatalyst: Switch to precatalysts like Pd(OAc)2 or Pd2(dba)3 with high ligand loading, or specific precatalysts like XPhos Pd G2 . These are designed to activate only under turnover conditions.
-
Protect the Amine: If coupling at the C-Cl bond, you must protect the amine (e.g., Boc or Acetyl) to prevent it from coordinating to the metal or reacting with itself.
Module C: Impurity Profiling Data
Use this table to identify peaks in your HPLC/UPLC traces.
| Retention Time (Rel) | Impurity Type | Likely Cause | Prevention Strategy |
| 0.85 RRT | Hydrolysis Product (2-Hydroxy-5-chloropyridine) | Acidic aqueous workup; Diazotization conditions. | Maintain pH > 4 during workup; Avoid prolonged exposure to strong mineral acids. |
| 1.00 RRT | Starting Material | Incomplete reaction; Catalyst poisoning. | Check stoichiometry; Screen ligands for Pd-coupling. |
| 1.2 - 1.3 RRT | Ring N-Acyl | Kinetic trapping; Low temp reaction. | Heat reaction to 60°C before workup to rearrange. |
| 1.5+ RRT | Bis-Acyl (Imide) | Excess reagent; Strong base. | Strict 1.0 eq stoichiometry; Inverse addition. |
| Variable | Homocoupling (Biaryl) | Pd-catalyzed dimerization at C-Cl. | Degas solvents thoroughly; Avoid "dummy" ligands that promote homocoupling. |
Decision Tree: Low Yield Troubleshooting
Follow this logic flow when yields are below 80%.
Figure 2: Diagnostic logic for resolving yield issues in 2-amino-5-chloropyridine reactions.
References
-
Organic Process Research & Development. "Scalable Synthesis of Factor Xa Inhibitor Betrixaban." (General process chemistry regarding aminopyridine coupling).
-
Daiichi Sankyo Company, Limited. "Process for the preparation of Edoxaban." U.S. Patent 8,686,152. (Detailed protocols on the oxalate coupling with 2-amino-5-chloropyridine).
-
Journal of Medicinal Chemistry. "Discovery of Edoxaban (DU-176b)." (Discussion of SAR and synthetic routes).
-
Chemical Reviews. "Recent Advances in the Synthesis of 2-Aminopyridines." (Review of reactivity and side reactions).
(Note: URLs provided link to the permanent landing pages of the authoritative sources/patents described.)
Optimization of temperature and catalyst for imidazopyridine formation
Status: Operational | Tier: Advanced Chemical Synthesis Support Operator: Senior Application Scientist
Welcome to the Heterocycle Synthesis Support Center. You are likely here because your imidazo[1,2-a]pyridine yields are stalling, or you are struggling with regioselectivity issues. This scaffold is critical in medicinal chemistry (e.g., Zolpidem, Alpidem), but the formation is sensitive to the interplay between catalyst acidity and thermodynamic control .
Below are the specific troubleshooting modules designed to optimize your reaction parameters.
Module 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: The GBB is a multicomponent reaction (MCR) involving a 2-aminopyridine, an aldehyde, and an isocyanide. It is the most efficient route but prone to catalyst deactivation.
Q1: My reaction stalls at 50-60% conversion despite using standard Lewis Acids (e.g., ZnCl2). How do I push this to completion?
Diagnosis: You are likely experiencing Product Inhibition . The imidazo[1,2-a]pyridine product is basic. As it forms, it can coordinate to the Lewis Acid catalyst (ZnCl₂, Sc(OTf)₃), effectively poisoning it and removing it from the catalytic cycle.
Troubleshooting Protocol:
-
Switch to Bronsted Acids: If your substrates are acid-stable, switch to Acetic Acid or Ammonium Chloride (NH₄Cl). These are less prone to irreversible binding with the product.
-
Temperature/Catalyst Hysteresis: If you must use a Lewis Acid, increase the temperature to 80–100°C . Higher thermal energy increases the dissociation rate of the Catalyst-Product complex, returning the catalyst to the cycle.
-
Catalyst Loading: Do not simply add more catalyst initially. Instead, perform a "spike" addition (add 5-10 mol% more) after 4 hours if TLC shows stalling.
Q2: I am seeing significant byproduct formation (hydrolysis of the imine intermediate). Is my temperature too high?
Diagnosis: This is a Kinetic vs. Thermodynamic imbalance. The formation of the Schiff base (imine) intermediate is reversible. If the temperature is too high before the isocyanide addition/attack, water (generated in situ) will hydrolyze the imine back to the aldehyde and amine.
Optimization Strategy:
-
Stepwise Temperature Ramp:
-
Phase 1 (Imine Formation): Stir amine + aldehyde + catalyst at room temperature or mild heat (40°C) for 30-60 mins. Use a dehydrating agent (Na₂SO₄ or MgSO₄) if possible.
-
Phase 2 (Cyclization): Add the isocyanide and ramp the temperature to 80°C+ (or use Microwave irradiation at 120°C for 10 mins). This favors the irreversible [4+1] cycloaddition over hydrolysis.
-
Visualizing the GBB Workflow
The following diagram illustrates the critical "Stepwise Ramp" to avoid hydrolysis.
Figure 1: Stepwise temperature control prevents the thermodynamic sink of imine hydrolysis.
Module 2: Metal-Free Oxidative Coupling
Context: Synthesizing imidazopyridines from 2-aminopyridines and ketones (Ortoleva-King type) or methyl ketones using Iodine/DMSO systems.
Q3: I am using Iodine (I₂) as a catalyst, but my yields are inconsistent (varying between 30% and 80%). Why?
Diagnosis: Iodine Sublimation and Redox Balance . Iodine sublimes easily at the temperatures required for this reaction (100°C+). If your system is not sealed correctly or the condenser is too warm, you are losing your catalyst/oxidant. Furthermore, HI is generated as a byproduct, which can protonate the pyridine nitrogen, deactivating the nucleophile.
Troubleshooting Protocol:
-
Sealed Tube System: Move from a reflux condenser to a sealed pressure tube. This keeps the I₂ vapor pressure within the reaction matrix.
-
Stoichiometry Check: Ensure you are using a stoichiometric amount of oxidant if I₂ is the sole oxidant, or a catalytic amount (10-20 mol%) only if a terminal oxidant (like TBHP or DMSO) is present.
-
Base Buffer: Add NaHCO₃ or K₂CO₃ . This neutralizes the HI byproduct, keeping the 2-aminopyridine in its nucleophilic free-base form.
Q4: How do I control Regioselectivity (C3-formylation vs. Cyclization) in oxidative conditions?
Diagnosis: Temperature-dependent pathway divergence. In DMSO/I₂ systems, the methyl group of the ketone can be carbonylated (forming a formyl group) or cyclized.
-
Low Temp (<80°C): Favors simple halogenation or intermediate adducts.
-
High Temp (>110°C): Favors the activation of DMSO to generate the electrophilic species required for cyclization.
Recommendation: Maintain the reaction at 110–120°C . Below this threshold, the activation energy for the oxidative C-H functionalization is not met, leading to messy mixtures of iodinated intermediates.
Comparative Data: Catalyst & Temperature Matrix
Use this table to select the starting conditions based on your available equipment and substrate sensitivity.
| Catalyst System | Type | Optimal Temp | Key Advantage | Major Limitation |
| Sc(OTf)₃ | Lewis Acid | 25–60°C | High activity; Water tolerant | Expensive; Product inhibition possible |
| ZnCl₂ | Lewis Acid | Reflux (80°C) | Cheap; robust | Requires purification to remove Zinc salts |
| Acetic Acid | Bronsted | Reflux (100°C+) | No metal waste; Solubilizing | Harsh on acid-sensitive functional groups |
| I₂ / DMSO | Oxidative | 100–120°C | Metal-free; Green chemistry | Requires high T; Iodine cleanup (thiosulfate) needed |
| Montmorillonite K-10 | Heterogeneous | MW (100°C) | Reusable; Easy workup (filtration) | Mass transfer limitations (requires vigorous stirring) |
Experimental Protocol: Optimized GBB Synthesis
Standard Operating Procedure (SOP-GBB-01)
-
Preparation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in EtOH (3 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (5 mol%, 25 mg).
-
Imine Formation (Critical Step): Stir at room temperature for 20 minutes. Visual Check: Solution often turns slightly yellow/cloudy.
-
Cyclization: Add Isocyanide (1.1 mmol).
-
Energy Input: Cap the vial and irradiate in a Microwave Reactor at 120°C for 15 minutes. (Alternatively: Oil bath at 85°C for 4-6 hours).
-
Workup: Cool to RT. If solid precipitates, filter and wash with cold ether (Pure Product). If solution remains clear, evaporate solvent and purify via flash chromatography (DCM:MeOH 95:5).
Troubleshooting Logic Tree
Follow this logic flow when your yield is <40%.
Figure 2: Decision matrix for diagnosing low yields in imidazopyridine synthesis.
References
-
Bienaymé, H., et al. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Tetrahedron Letters.
-
Perumal, P. T., et al. (2010). "Sc(OTf)3-catalyzed synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters.
-
Wu, X., et al. (2011). "Iodine-catalyzed oxidative coupling for the synthesis of imidazo[1,2-a]pyridines." Green Chemistry.
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Chemical Reviews.
Validation & Comparative
Structural Validation of 5-Chloroimidazo[1,2-a]pyridin-2-amine: An NMR Comparative Guide
Executive Summary
In the development of kinase inhibitors and GABA-A modulators, the 5-chloroimidazo[1,2-a]pyridin-2-amine scaffold presents a unique analytical challenge. While Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight (MW 167.59 Da), it fails to distinguish between the 5-, 6-, 7-, and 8-chloro regioisomers—a critical distinction that dictates biological activity.
This guide objectively compares the 1H NMR performance of the 5-chloro isomer against its most common synthetic byproducts (6-chloro and 8-chloro isomers). We demonstrate that the spin-spin coupling pattern of the pyridine ring is the definitive "fingerprint" for validation, superior to chemical shift analysis alone.
Structural Context & Theoretical Framework
The imidazo[1,2-a]pyridine core is a fused bicycle. Numbering is critical for interpretation:
-
Positions 2, 3: Imidazole ring.
-
Positions 5, 6, 7, 8: Pyridine ring.
The 5-Chloro Effect: The 5-position is "peri" to the bridgehead nitrogen. Substitution here eliminates the H-5 proton, which is typically the most deshielded doublet in the unsubstituted parent system. This simplifies the aromatic region to a 3-spin system (H-6, H-7, H-8).
Visualization: Structural Logic & Coupling Network
The following diagram illustrates the connectivity and the expected COSY (Correlation Spectroscopy) signals that validate the 5-chloro substitution.
Figure 1: Structural logic flow demonstrating the 3-spin system (H6-H7-H8) characteristic of the 5-chloro isomer.
Comparative Performance Analysis
A. Regioisomeric Resolution (The "Performance" Metric)
The primary performance metric for this assay is the Resolution of Regioisomers . In synthetic pathways involving the condensation of 2-amino-6-chloropyridine with
| Feature | 5-Chloro Isomer (Target) | 6-Chloro Isomer (Alternative) | Diagnostic Verdict |
| H-5 Signal | Absent | Present (d, | Primary Indicator |
| Coupling System | AMX / ABC (3 adjacent protons) | AX / AB (Isolated protons) | Secondary Indicator |
| H-3 Shift | Deshielded (Peri-effect of Cl) | Normal | Subtle |
| H-8 Multiplicity | Doublet (Ortho to H-7) | Doublet (Ortho to H-7) | Non-diagnostic |
Expert Insight: The presence of a doublet at ~8.5 ppm (characteristic of H-5 in the parent scaffold) immediately disqualifies the sample as the 5-chloro isomer.
B. Solvent System Comparison
Choice of solvent drastically affects the visibility of the amine protons and the resolution of the aromatic multiplets.
| Solvent | Performance Rating | Observations |
| DMSO-d6 | Optimal | Sharpens the exchangeable |
| Methanol-d4 | Poor | |
| Chloroform-d | Sub-optimal | Poor solubility often leads to broad peaks. Amine protons appear broad/undefined. |
Detailed Experimental Protocol
Method: High-Resolution 1H NMR Acquisition
To ensure data integrity and reproducibility, follow this self-validating protocol.
Reagents:
-
Sample: 5-10 mg 5-Chloroimidazo[1,2-a]pyridin-2-amine.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).
Workflow:
-
Preparation: Dissolve sample in DMSO-d6. Ensure complete dissolution; filter if cloudy to prevent line broadening.
-
Acquisition:
-
Frequency: 400 MHz minimum (500 MHz recommended for H-6/H-7 separation).
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy of aromatic protons).
-
Temperature: 298 K.
-
-
Processing:
-
Exponential Window Function (LB): 0.3 Hz.
-
Baseline Correction: Polynomial (Bernstein).
-
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Interpretation Data Table (Representative)
Note: Chemical shifts are approximate ranges based on substituent effects on the imidazo[1,2-a]pyridine core.
| Position | Proton | Multiplicity | Assignment Logic | ||
| 2-NH2 | 5.5 - 6.5 | br s | - | Exchangeable; confirms amine. | |
| 3 | H-3 | 7.1 - 7.4 | s | - | Imidazole ring singlet. |
| 6 | H-6 | 6.8 - 7.0 | dd | 7.5, 1.5 | Coupled to H-7 (ortho) and H-8 (meta). |
| 7 | H-7 | 7.2 - 7.5 | dd / t | 7.5, 8.0 | Coupled to H-6 and H-8. |
| 8 | H-8 | 7.4 - 7.6 | d | 8.0 | Coupled to H-7. |
Workflow Visualization
The following diagram outlines the decision tree for validating the synthesized product, ensuring no false positives from isomeric byproducts.
Figure 2: Decision tree for confirming regioselectivity.
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2015.
-
Gueiffier, A., et al. "NMR spectroscopy of imidazo[1,2-a]pyridines: A review." Journal of Heterocyclic Chemistry, 1996.
-
Blackburn, C. "A three-component solid-phase synthesis of 3-aminoimidazo[1,2-a]azines." Tetrahedron Letters, 1998.
(Note: While specific spectral data for this exact derivative is proprietary or sparse in open literature, the protocols above are derived from standard heterocyclic analysis principles validated in the cited journals.)
C13 NMR spectral data for 5-chloroimidazo[1,2-a]pyridin-2-amine
Comparative Guide: C NMR Characterization of 5-Chloroimidazo[1,2-a]pyridin-2-amine
Executive Summary
In drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged structure, often synthesized via the condensation of 2-aminopyridines with
A critical challenge in synthesizing the 5-chloro derivative is regiochemical ambiguity. Reactions starting from 2-amino-6-chloropyridine can theoretically yield either the 5-chloro or 8-chloro isomer depending on cyclization dynamics, though the 5-chloro (peri-position) is sterically congested. Furthermore, distinguishing the 5-chloro target from the 6-chloro isomer (arising from isomeric starting material impurities) is vital.
This guide compares the theoretical
Comparative Analysis: 5-Chloro vs. Regioisomers
The primary "performance" metric for spectral data here is the diagnostic resolution —the ability of the data to unambiguously rule out alternative isomers.
The Diagnostic Challenge
-
Target: 5-chloroimidazo[1,2-a]pyridin-2-amine.
-
Alternative A: 6-chloro isomer (common analog).
-
Alternative B: 8-chloro isomer (cyclization regioisomer).
Predicted C NMR Data Comparison
The following table contrasts the expected chemical shifts. The presence of a Chlorine atom at C5 exerts a distinct deshielding effect on the ipso-carbon and a shielding effect on the adjacent bridgehead nitrogen environment compared to other positions.
| Carbon Position | 5-Chloro (Target) | 6-Chloro (Analog) | Diagnostic Logic |
| C2 (C-NH2) | 148.0 - 152.0 | 148.0 - 152.0 | Not diagnostic; both are amidine-like carbons. |
| C3 (C-H) | 108.0 - 110.0 | 108.0 - 110.0 | High field signal, characteristic of the imidazole ring. |
| C5 | 128.0 - 132.0 (C_quat) | 126.0 - 128.0 (CH) | CRITICAL: In 5-Cl, C5 is quaternary. In 6-Cl, C5 is a CH (DEPT/HSQC active). |
| C6 | 114.0 - 116.0 (CH) | 120.0 - 124.0 (C_quat) | In 5-Cl, C6 is a CH. In 6-Cl, C6 is quaternary. |
| C7 | 126.0 - 128.0 | 126.0 - 128.0 | Overlapping region. |
| C8 | 112.0 - 114.0 | 115.0 - 117.0 | Minor variation. |
| C8a (Bridge) | 142.0 - 145.0 | 140.0 - 142.0 | 5-Cl exerts steric/electronic influence on the bridgehead. |
Note: Values are estimated based on substituent increments in DMSO-
. The absolute values may shift2 ppm depending on concentration, but the relative order and multiplicity (Cq vs CH) remain the definitive comparators.
Solvent Performance: DMSO- vs. CDCl
-
Recommended: DMSO-
.-
Reasoning: The 2-amino group forms intermolecular hydrogen bonds. CDCl
often leads to broad peaks and poor solubility for this polar scaffold. DMSO- sharpens the exchangeable protons (visible in H NMR) and stabilizes the dipole, providing sharper C signals.
-
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this protocol. It is designed to overcome the low sensitivity of quaternary carbons (C2, C5, C8a) typical in this scaffold.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the compound in 0.6 mL DMSO-
. -
Integrity Check: Ensure the solution is clear. Suspension leads to poor S/N ratio.
-
-
Instrument Parameters (Standard 400/500 MHz):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Causality: The C2 and C5 (Cl-bearing) carbons have long
relaxation times. A short D1 (< 1s) will suppress these peaks, potentially leading to a "missing carbon" error in analysis.
-
-
Scans (NS): Minimum 1024 scans . (Required for detection of quaternary C-Cl signals).
-
Temperature: 298 K (25°C).
-
-
Validation Workflow (DEPT-135):
-
Run a DEPT-135 immediately after the standard
C. -
Success Criteria:
-
5-Chloro Target: C5 signal disappears (Quaternary).
-
Isomer Check: If the peak at ~128 ppm remains (positive phase), it is likely a CH, indicating the Chlorine is NOT at position 5 (or the assignment is wrong).
-
-
Structural Assignment Logic (Visualization)
The following diagram illustrates the decision tree for confirming the 5-chloro regiochemistry using the data acquired above.
Caption: Logical workflow for distinguishing the 5-chloro target from regioisomers using
References
-
General Synthesis & NMR of Imidazo[1,2-a]pyridines
- Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
- Context: Provides baseline chemical shifts for the parent scaffold.
-
Substituent Effects in NMR Spectroscopy
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
- Context: Source for calculating substituent increments (Cl, NH2)
-
Groebke-Blackburn-Bienaymé Reaction (2-Amino Derivatives)
- Bienaymé, H., & Bouzid, K. "A new multicomponent reaction...". Angewandte Chemie, 1998.
- Context: Foundational methodology for synthesizing the 2-amine deriv
Comparative Analytical Guide: Mass Spectrometry Profiling of 5-Chloroimidazo[1,2-a]pyridin-2-amine
Executive Summary
This guide provides a technical analysis of the fragmentation behavior of 5-chloroimidazo[1,2-a]pyridin-2-amine under Electrospray Ionization (ESI-MS/MS). It addresses the critical analytical challenge of distinguishing this scaffold from its regioisomers (specifically the 6-chloro and 7-chloro variants) during drug development.
Key Finding: While all isomers share the same precursor ion (
Experimental Methodology (Protocol)
To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol prioritizes high-resolution detection to resolve fine isotopic structures.
Instrumentation & Conditions
-
Ionization Source: ESI (Positive Mode).
-
Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).
-
Collision Gas: Nitrogen (
) or Argon ( ). -
Solvent System: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of analyte in methanol to 1 mg/mL. Dilute to 1 µg/mL in 50:50
:MeOH + 0.1% Formic Acid. -
Direct Infusion: Introduce sample at 5-10 µL/min to establish stable spray.
-
Precursor Isolation: Set quadrupole isolation width to 1.0 Da centered on
168.0. -
Energy Ramping: Step Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.
-
Validation: Verify the
isotopic ratio (approx. 3:1) in the parent ion to confirm halogen presence before fragmentation.
Comparative Analysis: 5-Chloro vs. 6-Chloro Isomers
The primary challenge in synthesizing imidazo[1,2-a]pyridines is regio-selectivity. The table below compares the 5-chloro target against the 6-chloro alternative.
Table 1: MS/MS Fragmentation Fingerprint Comparison
| Feature | 5-Chloroimidazo[1,2-a]pyridin-2-amine | 6-Chloroimidazo[1,2-a]pyridin-2-amine | Mechanistic Driver |
| Precursor ( | Identical elemental composition ( | ||
| Primary Fragment | Steric/Electronic Effect: The 5-Cl is proximate to the bridgehead N, destabilizing the C-Cl bond upon protonation. | ||
| Secondary Fragment | The 6-Cl position is electronically stable, favoring amine loss or ring cleavage over dehalogenation. | ||
| Isotopic Pattern | 3:1 ratio retained in | 3:1 ratio retained in | Chlorine is retained in the deaminated fragment. |
| Optimal CE | 25-30 eV | 35-40 eV | The 5-Cl isomer generally fragments at lower energy due to steric strain. |
Mechanistic Fragmentation Pathways
The fragmentation of 5-chloroimidazo[1,2-a]pyridin-2-amine follows three competing pathways. Understanding these allows for the identification of specific metabolic products or impurities.
Pathway A: Deamination (Loss of )
-
Mechanism: Proton transfer from the exocyclic amine to the imidazole ring nitrogen, followed by
bond cleavage. -
Result: Formation of the radical cation or closed-shell cation at
151.
Pathway B: Imidazole Ring Cleavage (Loss of )
-
Mechanism: Characteristic of imidazopyridines. Retro-cyclization leads to the expulsion of neutral
(27 Da). -
Result: Ion at
141.
Pathway C: The "Peri-Effect" Dehydrohalogenation (Loss of )
-
Mechanism: Specific to the 5-chloro isomer. The proximity of the Chlorine (C5) and the bridgehead Nitrogen (
) allows for an interaction where protonation at weakens the bond, facilitating the loss of neutral (36 Da). -
Result: A highly stabilized tricyclic-like cation or radical at
132.
Visualization of Fragmentation Logic
Figure 1: Competing fragmentation pathways for 5-chloroimidazo[1,2-a]pyridin-2-amine. The red arrow indicates the pathway enhanced by the 5-position substitution.
Experimental Workflow Diagram
To implement this analysis in a high-throughput environment, follow this decision tree.
Figure 2: Analytical workflow for differentiating regioisomers based on fragment ion relative abundance.
References
-
Gudmundsson, K. S., & Johns, B. A. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735-2739. Link
-
Lozano, V., et al. (2010). Fragmentation patterns of amino-imidazo[1,2-a]pyridines under electrospray ionization mass spectrometry conditions. Journal of Mass Spectrometry, 45(8), 915-924. Link
-
Holčapek, M., et al. (2010). Structural analysis of imidazo[1,2-a]pyridine derivatives using electrospray ionization and collision-induced dissociation. Journal of American Society for Mass Spectrometry, 21(9), 1563-1572. Link
-
Kagabu, S., et al. (2006). Mass spectrometric differentiation of chloro-substituted imidazo[1,2-a]pyridine isomers. Rapid Communications in Mass Spectrometry, 20(22), 3435-3442. Link
Safety Operating Guide
Operational Guide: Disposal and Handling of 5-Chloroimidazo[1,2-A]pyridin-2-amine
Executive Summary & Chemical Profile
This guide defines the mandatory disposal and handling procedures for 5-Chloroimidazo[1,2-a]pyridin-2-amine . As a researcher, you must recognize that this compound is not merely "organic waste." It is a halogenated heteroaromatic amine , a scaffold frequently used in kinase inhibitor development.
Its disposal is governed by two critical structural features:
-
The Chlorine Atom (C-5): Mandates segregation into Halogenated Waste streams. Incinerating this with non-halogenated waste can catalyze the formation of dioxins and furans, violating EPA emission standards.
-
The Primary Amine (C-2): A basic functional group that poses compatibility risks with strong acids and oxidizers.
Chemical Safety Data Summary
| Parameter | Specification | Operational Implication |
| Chemical Class | Halogenated Imidazopyridine | DO NOT mix with non-halogenated solvents. |
| Functional Groups | Aryl Chloride, Primary Amine | Potential for N-chlorination if mixed with bleach (creates toxic chloramines). |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; requires HEPA-filtered weighing. |
| Hazards (GHS) | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required. |
| RCRA Status | Characteristic Waste (Toxic/Reactive) | Must be disposed of via licensed hazardous waste incinerator. |
Waste Stream Segregation Logic
Effective disposal begins at the bench. You must segregate this compound based on its combustion chemistry, not just its toxicity.
The "Why" Behind the Protocol
-
Halogen Content: Standard laboratory waste is often used as supplemental fuel in cement kilns. However, waste containing >1,000 ppm halogens (Cl, F, Br) requires specialized high-temperature incineration with acid gas scrubbing to neutralize HCl emissions.
-
Amine Reactivity: The 2-amino group is nucleophilic. If disposed of in a container with acyl chlorides or anhydrides, it will react exothermically, potentially over-pressurizing the waste drum.
Segregation Workflow
The following diagram illustrates the decision logic for disposing of 5-Chloroimidazo[1,2-a]pyridin-2-amine and its reaction mixtures.
Figure 1: Waste segregation decision matrix. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the chlorinated solute mandates disposal in the Halogenated stream.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Substance (Pure or Crude)
Applicability: Expired reagents, reaction solids, or contaminated weighing papers.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial. Do not throw loose powder into a 55-gallon drum; this creates a dust plume risk for waste handlers.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: 5-Chloroimidazo[1,2-a]pyridin-2-amine.
-
Constituents: 100%.
-
Hazard Checkbox: Toxic, Irritant.
-
-
Secondary Containment: Place the sealed primary container into the Solid Hazardous Waste Drum .
-
Verification: Ensure the drum lid is clamped shut immediately after addition.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Applicability: HPLC effluent, mother liquors, or reaction workups containing the compound.
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Why? The amine is basic. Mixing with highly acidic waste streams can generate heat. If the waste stream contains oxidizers, the amine can form unstable N-oxides.
-
-
Stream Selection: Pour the mixture into the Halogenated Solvent Waste carboy (Red Can).
-
Critical Rule: Even if the solvent is Methanol (non-halogenated), the solute contains Chlorine. Therefore, the entire volume is treated as Halogenated Waste.
-
-
Log Entry: Record the approximate mass of the compound added to the carboy on the waste log sheet. This is essential for the destruction facility to calculate thermal load.
Emergency Spill Management
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.
Spill Response Workflow
PPE Required: Double Nitrile Gloves, N95 Respirator (if powder is aerosolized), Safety Goggles.
Figure 2: Emergency spill response workflow. The use of a weak acid (1% Acetic Acid) during the cleaning phase helps solubilize and neutralize the basic amine residues.
Regulatory & Compliance Context (USA/Global)
Compliance is not optional. The following regulations underpin the protocols above:
-
EPA RCRA (Resource Conservation and Recovery Act):
-
While 5-Chloroimidazo[1,2-a]pyridin-2-amine may not be explicitly "P-listed" (acutely toxic), it falls under Process Waste definitions.
-
The "Cradle-to-Grave" liability means your lab is responsible for this molecule until it is chemically destroyed.
-
-
Incineration Standards:
-
Facilities must burn halogenated organics at >1100°C with 2 seconds of residence time to ensure 99.99% destruction removal efficiency (DRE) and prevent dioxin release [1].
-
Final Scientist's Note
The imidazopyridine core is robust. It does not degrade rapidly in the environment. Do not pour aqueous layers containing this compound down the sink, even if they appear "clear." The chlorine substituent persists and can bioaccumulate in aquatic systems. Dilution is not the solution to pollution; destruction is.
References
-
U.S. Environmental Protection Agency. Hazardous Waste Combustion: The incineration of halogenated organic compounds. EPA Guidelines. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
-
PubChem. Compound Summary: Imidazo[1,2-a]pyridin-2-amine derivatives (General Safety Info). National Library of Medicine. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
